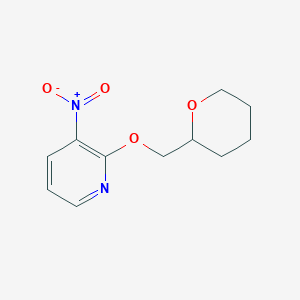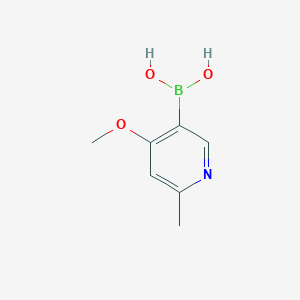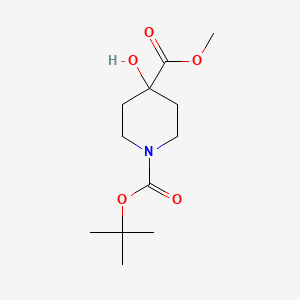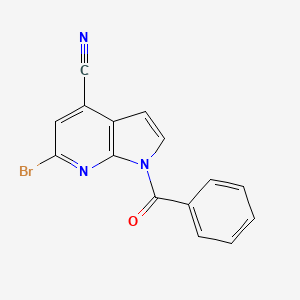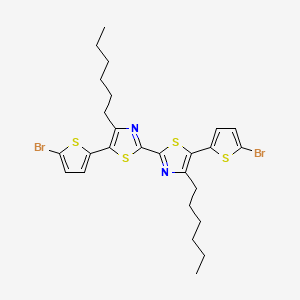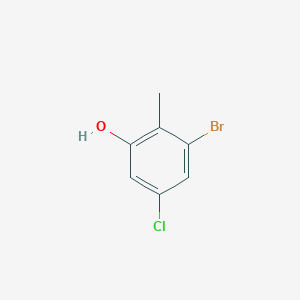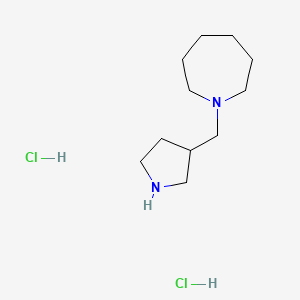
1-(3-Pyrrolidinylmethyl)azepane dihydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-(3-Pyrrolidinylmethyl)azepane dihydrochloride is represented by the formula C11H24Cl2N2 . For more detailed structural information, you may refer to resources like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.22 g/mol. More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .Applications De Recherche Scientifique
Synthesis and Heterocyclic Systems
- Research has explored the synthesis of several nitrogen-containing compounds, including pyrrolo[1,2a]azepane. These syntheses often involve forming new C-C bonds and cyclization processes, indicating a method to create complex heterocyclic systems like azepanes (Renault, Bouvry, Cupif, & Hurvois, 2023).
Intramolecular Cycloadditions
- The molecule has been used in the study of intramolecular 1,3-dipolar cycloadditions to create azepanes with annulated isoxazole, isoxazoline, or isoxazolidine rings (Würdemann & Christoffers, 2014).
Ring Expansion Research
- There is significant research in ring expansion methods, turning smaller rings like azetidines into larger ones such as pyrrolidines and azepanes. This process involves various nucleophiles and can lead to different ring sizes depending on the conditions and materials used (Drouillat et al., 2016).
Structural Studies
- The crystal structure of related compounds has been analyzed, providing insights into the molecular arrangements of azepane and related structures. Such studies are crucial for understanding the physical and chemical properties of these molecules (Toze et al., 2015).
Catalytic Functionalization
- Research has also been conducted on the catalytic functionalization of aza-heterocycles, including azepanes. This involves techniques like enantioselective lithiation and palladium-catalyzed cross-coupling, highlighting its significance in asymmetric synthesis and drug discovery (Jain et al., 2016).
Natural Occurrence and Synthesis
- The compound has been identified in natural sources like poison frogs, leading to the synthesis of its variants. This demonstrates its potential role in natural products chemistry (Garraffo et al., 2001).
Pharmaceutical Research
- Novel azepane derivatives have been studied for their potential as protein kinase inhibitors, showing the molecule's relevance in drug development and medicinal chemistry (Breitenlechner et al., 2004).
Propriétés
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)azepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-4-8-13(7-3-1)10-11-5-6-12-9-11;;/h11-12H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSLNSICUMFPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



